Cas no 1805050-48-9 (3-Cyano-4-difluoromethyl-5-ethylbenzenesulfonyl chloride)

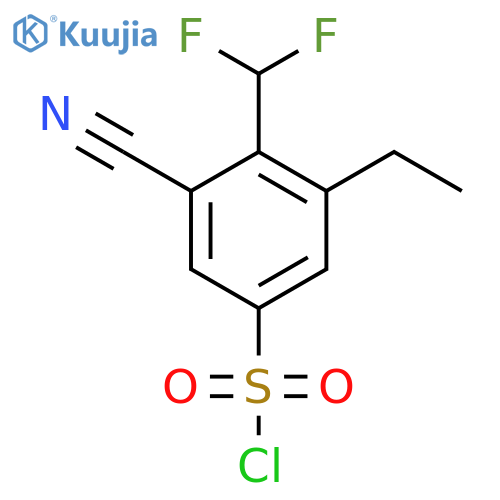

1805050-48-9 structure

商品名:3-Cyano-4-difluoromethyl-5-ethylbenzenesulfonyl chloride

CAS番号:1805050-48-9

MF:C10H8ClF2NO2S

メガワット:279.69082736969

CID:5011236

3-Cyano-4-difluoromethyl-5-ethylbenzenesulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 3-Cyano-4-difluoromethyl-5-ethylbenzenesulfonyl chloride

-

- インチ: 1S/C10H8ClF2NO2S/c1-2-6-3-8(17(11,15)16)4-7(5-14)9(6)10(12)13/h3-4,10H,2H2,1H3

- InChIKey: ZINJUYWONXGJGQ-UHFFFAOYSA-N

- ほほえんだ: ClS(C1C=C(C#N)C(C(F)F)=C(C=1)CC)(=O)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 412

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 66.3

3-Cyano-4-difluoromethyl-5-ethylbenzenesulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010001300-500mg |

3-Cyano-4-difluoromethyl-5-ethylbenzenesulfonyl chloride |

1805050-48-9 | 97% | 500mg |

831.30 USD | 2021-07-06 | |

| Alichem | A010001300-250mg |

3-Cyano-4-difluoromethyl-5-ethylbenzenesulfonyl chloride |

1805050-48-9 | 97% | 250mg |

480.00 USD | 2021-07-06 | |

| Alichem | A010001300-1g |

3-Cyano-4-difluoromethyl-5-ethylbenzenesulfonyl chloride |

1805050-48-9 | 97% | 1g |

1,549.60 USD | 2021-07-06 |

3-Cyano-4-difluoromethyl-5-ethylbenzenesulfonyl chloride 関連文献

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

-

Louis Porte RSC Adv., 2014,4, 64506-64513

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755

1805050-48-9 (3-Cyano-4-difluoromethyl-5-ethylbenzenesulfonyl chloride) 関連製品

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量